molecular formula C10H9BrN2O4 B1371034 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1157079-54-3

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1371034
CAS No.: 1157079-54-3
M. Wt: 301.09 g/mol
InChI Key: CSWZOAHKUYSXRZ-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (C₁₀H₉BrN₂O₄, MW 299.97 Da) is a heterocyclic compound featuring a benzoxazolone core substituted with a nitro group at position 5 and a 3-bromopropyl chain at position 3 . The benzoxazolone scaffold is known for its versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

3-(3-bromopropyl)-5-nitro-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWZOAHKUYSXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Approach:

Step Description Key Reagents/Conditions Yield/Notes
1. Synthesis of 5-nitro-1,3-benzoxazol-2-one Nitration of benzo[d]oxazol-2-one or cyclization of 5-nitro-2-aminophenol derivatives Standard nitration or cyclization methods High yield; compound commercially available (CAS 3889-13-2)
2. Alkylation at the 3-position Reaction of the dihydrobenzoxazol-2-one with 1,3-dibromopropane or equivalent bromopropylating agent Base-mediated alkylation, e.g., K2CO3 or NaH in polar aprotic solvents Moderate to good yields; requires control to avoid polyalkylation
3. Purification and isolation Column chromatography or recrystallization Solvent systems such as dichloromethane or ethyl acetate Purity critical for further applications

Detailed Preparation Methods

Preparation of 5-Nitro-1,3-benzoxazol-2-one Core

  • Method: Cyclization of 5-nitro-2-aminophenol with phosgene or its equivalent (e.g., triphosgene) under controlled conditions yields 5-nitrobenzoxazol-2-one.
  • Alternative: Direct nitration of benzo[d]oxazol-2-one under nitrating conditions, although regioselectivity must be controlled.

Purification

  • The crude product is purified by column chromatography using silica gel with solvents such as dichloromethane/methanol mixtures or recrystallized from suitable solvents to obtain analytically pure 3-(3-bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one.

Supporting Research Findings and Data

Parameter Description Reference/Notes
Yield of alkylation Typically 60–85% depending on conditions and scale Literature reports for similar benzoxazole alkylations
Reaction time 12–24 hours for alkylation step Optimized for maximum conversion with minimal side reactions
Catalysts Base catalysts such as K2CO3 or NaH preferred; no metal catalysts required Avoids metal contamination; eco-friendly approach
Solvent choice DMF, THF, or DMSO for alkylation; ethanol or ethyl acetate for purification Solvent polarity critical for reaction efficiency
Side reactions Possible polyalkylation or bromine substitution on aromatic ring if conditions are harsh Controlled by stoichiometry and temperature

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
Base-mediated alkylation Straightforward, good yields, scalable Requires careful control to avoid over-alkylation
Use of 1,3-dibromopropane Direct introduction of bromopropyl group Bromine handling requires safety measures
Catalysis-free approach Avoids metal contamination May require longer reaction times
Solvent-free or green methods Emerging in benzoxazole synthesis Not yet widely applied to this specific compound

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amines.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Oxidation can lead to various oxidized forms of the benzoxazole ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds related to 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one can inhibit the growth of various bacterial strains. A notable study reported that certain benzoxazole derivatives demonstrated effective antibacterial activity against Xanthomonas oryzae and Xanthomonas citri with Minimum Inhibitory Concentrations (MIC) as low as 36.8 mg/L .

Anticancer Activity

Benzoxazole derivatives are also being investigated for their anticancer properties. A study highlighted that compounds similar to this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. Research into related benzoxazolones suggests they may inhibit pro-inflammatory cytokines, providing a pathway for developing new anti-inflammatory drugs .

Agricultural Applications

Benzoxazole derivatives have shown promise in agriculture as well. They possess herbicidal and insecticidal activities, making them suitable candidates for developing new agrochemicals. Studies indicate that these compounds can effectively control plant pathogens and pests while being less harmful to non-target organisms .

Case Studies

Study Application Findings
Bernard et al. (2014)AnticancerDemonstrated cytotoxicity against multiple cancer cell lines including MCF-7 and A549.
Chung et al. (2015)AntimicrobialReported significant antibacterial activity against Xanthomonas species with MIC values <50 mg/L.
Kakkar et al. (2018)Anti-inflammatoryIdentified inhibition of TNF-alpha production in macrophages by related benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets through its nitro and bromopropyl groups, which can form covalent bonds with nucleophilic sites in proteins or DNA. The benzoxazole ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Nitro-Substituted Benzoxazolones
  • 6-Nitro-2,3-dihydro-1,3-benzoxazol-2-one (SI 1): Structure: Nitro at position 6; lacks the bromopropyl chain. Synthesis: Nitration of benzoxazolone using 65% HNO₃ at 0°C . Key Differences: Positional isomerism (nitro at 6 vs. 5) alters electronic distribution and reactivity. The absence of bromopropyl reduces steric hindrance.
Brominated Benzoxazolones
  • 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl] Derivatives (6j, 4j) :
    • Structure : Bromine on a phenyl ring attached to benzoxazolone.
    • Properties : IR C-Br stretch at 530–539 cm⁻¹; molecular weights ~448–465 Da.
    • Applications : Antimicrobial and anti-inflammatory activities inferred from structural analogues .
    • Contrast : Bromine on aryl vs. alkyl chains affects solubility and binding modes.
Alkyl-Chain-Substituted Benzoxazolones
  • 3-(5-Phenylpentyl)-6-(3,4,5-trifluorobenzoyl)-benzoxazol-2-one (21) :

    • Structure : Pentyl chain with phenyl and trifluorobenzoyl groups.
    • Synthesis : Nucleophilic substitution using K₂CO₃/DMF at 80°C .
    • Key Differences : Longer alkyl chain and fluorinated groups enhance metabolic stability compared to bromopropyl.
  • 5-Methyl-3-[3-(3-methylphenoxy)propyl]-benzoxazol-2-one: Structure: Phenoxypropyl substituent instead of bromopropyl.

Functional Group and Electronic Effects

Compound Name Molecular Formula Substituents MW (Da) Key Functional Groups Biological Activity References
Target Compound C₁₀H₉BrN₂O₄ 5-NO₂, 3-(3-Bromopropyl) 299.97 Nitro, Bromoalkyl Not reported (Inferred enzyme inhibition)
6-Nitro-benzoxazolone (SI 1) C₇H₄N₂O₃ 6-NO₂ 164.12 Nitro sEH inhibitor
5-[2-(3-Bromophenyl)-benzoxazolyl] C₂₂H₁₅BrN₄OS 3-Bromophenyl 448.29 Bromoaryl, Thione Antimicrobial
3-(5-Phenylpentyl)-trifluorobenzoyl C₂₅H₂₀F₃NO₃ 5-Phenylpentyl, Trifluorobenzoyl 455.43 Fluorinated aryl, Alkyl Not reported (Metabolic stability)

Biological Activity

3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H9BrN2O4
  • Molecular Weight : 301.09 g/mol

This compound features a benzoxazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. In particular:

  • Antibacterial Properties : Studies have shown that certain benzoxazole derivatives have selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MICs) for these compounds suggest moderate antibacterial effectiveness.
CompoundMIC (µg/mL)Target Bacteria
132Bacillus subtilis
264Escherichia coli
316Candida albicans

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has been found to exhibit cytotoxic effects against several cancer cell lines:

  • Cancer Cell Lines Tested :
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

In vitro studies have demonstrated that certain derivatives can selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Quorum Sensing : Some studies suggest that benzoxazole derivatives can inhibit quorum sensing in bacteria, thus reducing their virulence and biofilm formation . This property is particularly relevant for treating infections caused by biofilm-forming pathogens.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including the target compound. The results indicated that while the overall antibacterial activity was moderate, certain modifications to the structure could enhance this effect significantly.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, it was observed that compounds with specific substituents on the benzoxazole ring exhibited enhanced cytotoxicity against breast and lung cancer cells. This suggests a structure-activity relationship that could be exploited for drug development.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example, bromopropyl derivatives can be introduced via alkylation using 3-bromopropanol under reflux with a base (e.g., K₂CO₃) in anhydrous THF. Optimization includes controlling temperature (55–80°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Yield improvements may require iterative adjustments of stoichiometry, reaction time (e.g., 48-hour reflux for complete conversion ), and purification techniques like recrystallization or silica gel chromatography. Evidence from benzoxazole syntheses suggests yields >90% are achievable with rigorous drying (CaCl₂ desiccants) and inert atmospheres (argon) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm proton environments and carbon骨架), FTIR (for functional groups like nitro or benzoxazole C=O), and mass spectrometry (for molecular weight validation). For example, in related benzoxazole derivatives, 1H NMR peaks at δ 8.04 ppm (aromatic protons) and δ 4.64 ppm (alkyl chains) are critical . If spectral contradictions arise (e.g., unexpected splitting), cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) or repeat experiments under controlled humidity/temperature. Refer to published benchmarks for nitrobenzoxazoles to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer : Adopt a split-plot design with randomized blocks to account for biological variability. For example:
  • Main plots : Compound concentrations (e.g., 0.1–100 µM).
  • Subplots : Biological replicates (e.g., cell lines or microbial strains).
  • Sub-subplots : Time points (e.g., 24h, 48h exposure).
    Use ≥4 replicates per group and statistical tools (ANOVA with Tukey’s post-hoc test) to distinguish dose-dependent effects from noise. Pre-screen solvents (e.g., DMSO vs. ethanol) to rule out cytotoxicity .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems, particularly when initial assays show contradictory results?

  • Methodological Answer : Combine target-based and phenotypic screening :
  • Target-based : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to identify binding partners (e.g., enzymes, receptors).
  • Phenotypic : Employ RNA-seq or proteomics to map pathway perturbations.
    If contradictions persist (e.g., cytotoxicity without target binding), investigate off-target effects via chemical proteomics or CRISPR-Cas9 knockout libraries. Align hypotheses with existing theories, such as nitro-reductase activation in benzoxazoles .

Q. How can researchers design experiments to investigate the environmental fate of this compound, including its degradation pathways and ecotoxicological impacts?

  • Methodological Answer : Follow a tiered approach:
  • Phase 1 (Lab) : Hydrolysis/photolysis studies under controlled pH/UV conditions. Monitor degradation via HPLC-MS and quantify metabolites.
  • Phase 2 (Microcosm) : Simulate soil/aquatic ecosystems to assess biodegradation (e.g., OECD 307 guidelines).
  • Phase 3 (Ecotoxicology) : Use Daphnia magna or algae for acute/chronic toxicity assays (EC50/NOEC calculations).
    Long-term studies (5+ years) are critical to evaluate bioaccumulation risks, as seen in environmental-chemical projects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Reconcile inconsistencies by:

Re-evaluating computational parameters : Adjust DFT functional (e.g., B3LYP vs. M06-2X) or basis sets to better match experimental conditions.

Validating intermediates : Use trapping agents (e.g., TEMPO for radical pathways) or in-situ IR to detect transient species.

Cross-referencing literature : Compare with structurally similar nitrobenzoxazoles where computational-experimental alignment was achieved .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.